molecular formula C20H20N2O4S B2439535 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034456-03-4

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2439535
CAS RN: 2034456-03-4
M. Wt: 384.45
InChI Key: LZKDOWFPVWSXFN-UHFFFAOYSA-N
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Description

The compound is a derivative of chromene and furan, both of which are heterocyclic organic compounds . Chromenes have a three-ring structure with one oxygen atom, while furans have a five-membered ring structure with one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring and the chromene structure would contribute significantly to the overall molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the chromene and furan rings, as well as the specific functional groups attached to these rings, would play a role .

Scientific Research Applications

Synthesis and Potent Tyrosinase Inhibitors

One study detailed the ultrasound-mediated efficient synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, highlighting their potential as potent tyrosinase inhibitors. This synthesis method emphasizes simple and easy workup procedures, reactions carried out at ambient temperature, and the use of ultrasound to yield high product quantities in short reaction times. The compounds demonstrated significant inhibitory activity against the tyrosinase enzyme, with IC50 values much lower than the standard kojic acid, suggesting their application in treating conditions associated with melanin overproduction, such as melasma and age spots (Dige et al., 2019).

Structural and Molecular Characterization

Another research focused on the structural and molecular characterization of similar compounds, highlighting their complex intermolecular hydrogen-bonding interactions. This study provides insights into the molecular arrangement and interactions within crystals of N-(2-acylaryl)benzamides and analogous compounds, paving the way for the development of materials with specific physical and chemical properties (Zhao & Zhou, 2009).

Sustainable Material Alternatives

Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, including those derived from furan-2-carboxamide, have been investigated as sustainable alternatives to polyphthalamides. These materials, produced via enzymatic polymerization, offer promising applications as high-performance materials with significant commercial interest due to their comparable thermal and mechanical properties to conventional polyamides (Jiang et al., 2015).

Antimicrobial Activity

A novel series of furan-carboxamide derivatives were synthesized and evaluated for their antimicrobial activity, particularly against lethal H5N1 influenza A viruses. These studies have shown that certain furan-carboxamide derivatives exhibit significant inhibitory effects on the H5N1 virus, providing a foundation for developing new antiviral agents (Yongshi et al., 2017).

Corrosion Inhibition

Morpholine and piperazine-based carboxamide derivatives, structurally related to N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-oxo-4H-chromene-2-carboxamide, have been studied as corrosion inhibitors for mild steel in acidic media. These studies have highlighted their potential to form protective films on metal surfaces, thereby preventing corrosion and extending the life of metal components (Nnaji et al., 2017).

Mechanism of Action

Target of Action

Compounds containing furan and indole scaffolds have been found to bind with high affinity to multiple receptors , and they possess various biological activities . Therefore, it’s plausible that this compound may also interact with multiple targets.

Mode of Action

Compounds containing furan and indole scaffolds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Compounds containing furan and indole scaffolds are known to influence a variety of biochemical pathways due to their diverse biological activities . The compound’s interaction with its targets could lead to alterations in these pathways, resulting in downstream effects on cellular functions and processes.

Pharmacokinetics

The compound’s furan and indole scaffolds suggest that it may have good bioavailability, as these structures are commonly found in many biologically active compounds .

Result of Action

Given the diverse biological activities of compounds containing furan and indole scaffolds , it’s plausible that this compound may have a wide range of molecular and cellular effects.

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If the compound shows promising biological activity, for example, further studies could be conducted to optimize its structure and properties .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c23-16-12-19(26-17-5-2-1-4-14(16)17)20(24)21-13-15(18-6-3-9-25-18)22-7-10-27-11-8-22/h1-6,9,12,15H,7-8,10-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKDOWFPVWSXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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